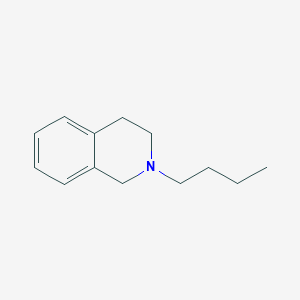
2-Butyl-1,2,3,4-tetrahydroisoquinoline
概要
説明
2-Butyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is a class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely distributed in nature. The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered significant attention due to its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an intermediate iminium ion, which then cyclizes to form the tetrahydroisoquinoline core . The reaction conditions often include acidic catalysts and solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. Reducing agents like sodium borohydride or catalytic hydrogenation are commonly used to reduce the intermediate dihydroisoquinoline to the desired tetrahydroisoquinoline .
化学反応の分析
Types of Reactions: 2-Butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form oxidized derivatives.
Reduction: Reduction of the iminium intermediate to tetrahydroisoquinoline using sodium borohydride.
Substitution: Electrophilic substitution reactions where the hydrogen atoms on the tetrahydroisoquinoline ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: DDQ in dichloromethane under argon atmosphere.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: t-Butyl-lithium for regio- and stereoselective substitution.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities .
科学的研究の応用
作用機序
The mechanism of action of 2-Butyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its diverse biological effects . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a similar core structure but without the butyl substitution.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methyl-substituted derivative with different biological activities.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: A benzyl-substituted derivative known for its antibacterial properties.
Uniqueness: 2-Butyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The butyl group can enhance lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .
特性
IUPAC Name |
2-butyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRWTFOJAASVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328490 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92195-34-1 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)











![Phenol, 4-[(dimethylamino)methyl]-2,5-dimethyl-, hydrochloride](/img/structure/B1605814.png)
